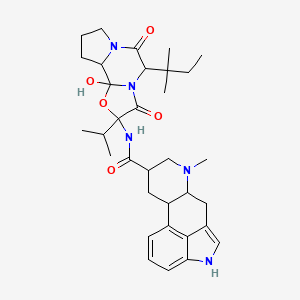
Ergoloid-mesylates
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentamicin C1a is a broad-spectrum aminoglycoside antibiotic produced by the bacterium Micromonospora purpurea. It is one of the major components of the gentamicin complex, which also includes gentamicins C1, C2, C2a, and C2b . Gentamicin C1a is particularly notable for its minimal cochlear toxicity and its effectiveness as an antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gentamicin C1a is typically produced through the fermentation of Micromonospora purpurea or Micromonospora echinospora . The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic components . The engineered strain Micromonospora purpurea GK1101, which has been genetically modified to block the genK pathway, can produce high titers of gentamicin C1a .
Industrial Production Methods: Industrial production of gentamicin C1a involves large-scale fermentation processes. The bacteria are grown in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to various purification steps, including chromatography and crystallization, to isolate gentamicin C1a .
Chemical Reactions Analysis
Types of Reactions: Gentamicin C1a undergoes several types of chemical reactions, including reduction, transamination, and methylation . The bifunctional enzyme GenB4 catalyzes the last step of gentamicin 3′,4′-di-deoxygenation via reduction and transamination activities .
Common Reagents and Conditions: Common reagents used in the reactions involving gentamicin C1a include reducing agents and transaminases . The reactions are typically carried out under mild conditions to preserve the integrity of the antibiotic.
Major Products Formed: The major products formed from the reactions involving gentamicin C1a include gentamicin C2a and gentamicin C2, which are produced through the action of the GenB4 enzyme .
Scientific Research Applications
Gentamicin C1a has a wide range of scientific research applications. It is used as a precursor for the synthesis of etimicin, a potent antibiotic . In the field of medicine, gentamicin C1a is used to treat severe infections caused by gram-negative bacteria . It is also used in biological research to study bacterial protein synthesis and the mechanisms of antibiotic resistance . In industry, gentamicin C1a is used in the production of other aminoglycoside antibiotics .
Mechanism of Action
Gentamicin C1a exerts its effects by binding to the 30S subunit of the bacterial ribosome . This binding interferes with the ribosome’s ability to accurately read messenger RNA, leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets of gentamicin C1a are the 16S ribosomal RNA and the 30S ribosomal protein S12 .
Comparison with Similar Compounds
Gentamicin C1a is part of the aminoglycoside family of antibiotics, which also includes gentamicins C1, C2, C2a, and C2b . Compared to these other components, gentamicin C1a is unique in its minimal cochlear toxicity and its effectiveness as an antibiotic . Other similar compounds include tobramycin and netilmicin, which also belong to the aminoglycoside family . gentamicin C1a is distinguished by its specific methylation pattern and its role as a precursor for the synthesis of etimicin .
Properties
Molecular Formula |
C33H45N5O5 |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
N-[2-hydroxy-7-(2-methylbutan-2-yl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H45N5O5/c1-7-31(4,5)27-29(40)37-13-9-12-25(37)33(42)38(27)30(41)32(43-33,18(2)3)35-28(39)20-14-22-21-10-8-11-23-26(21)19(16-34-23)15-24(22)36(6)17-20/h8,10-11,16,18,20,22,24-25,27,34,42H,7,9,12-15,17H2,1-6H3,(H,35,39) |
InChI Key |
YLXBZBPHTNJZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)
![N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide](/img/structure/B10769086.png)
![N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)
![2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One](/img/structure/B10769114.png)
![(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769120.png)
![4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769141.png)
![[4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]quinazolin-2-Yl}imino)cyclohexa-2,5-Dien-1-Yl]acetonitrile](/img/structure/B10769146.png)
![disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate](/img/structure/B10769159.png)
![[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate](/img/structure/B10769160.png)
![(2S)-2-(3-carbamimidamidophenyl)-3-[hydroxy(3-phenylpropyl)phosphoryl]propanoic acid](/img/structure/B10769170.png)
![iron(4+);methyl 3-[(1Z,4Z,10Z,14Z)-7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoate](/img/structure/B10769175.png)
![cobalt;3-[(1Z,4Z,10Z,14Z)-7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B10769183.png)
